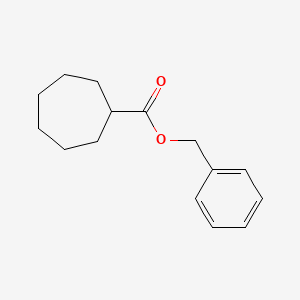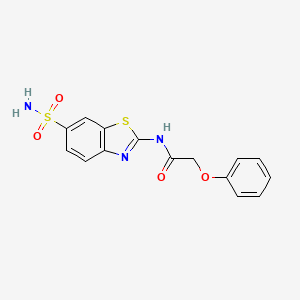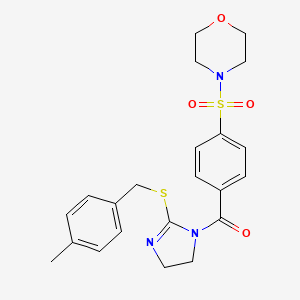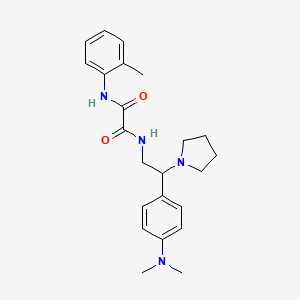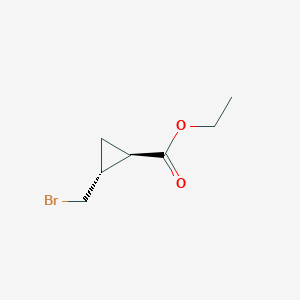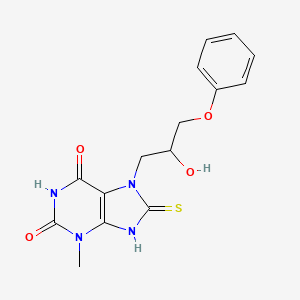
7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as HPMPD, is a chemical compound that has gained significant interest in the scientific community due to its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
SARS Coronavirus Inhibition
- A study identified a chemical inhibitor against SARS coronavirus helicase, closely related to the compound , demonstrating significant inhibition of both ATP hydrolysis and double-stranded DNA unwinding activities, suggesting potential as a SARS coronavirus inhibitor (Cho et al., 2015).
Synthesis of Purine Derivatives
- Research into the synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines, related to the compound, highlights its use in creating purine nucleoside inhibitors, potentially useful in medical applications such as antitumor drugs (Elliott et al., 1997).
Pharmacological Activities of Analogues
- A comprehensive review of 7-Methyljugulone, a naphthoquinone similar in structure, details a variety of pharmacological activities including antibacterial, antifungal, anticancer, and antiviral properties (Mbaveng & Kuete, 2014).
Cardiovascular Activity
- A synthesized compound similar to the specified one showed significant antiarrhythmic and hypotensive activity, indicating potential applications in cardiovascular medicine (Chłoń-Rzepa et al., 2004).
Anticancer Activity
- Certain fused purine analogues, derived from 6-Mercaptopurine, were tested for anticancer activity, showing potent effects against various cancer cell lines, suggesting their utility in cancer treatment (Hassan et al., 2017).
Anti-inflammatory Activity
- Substituted analogues based on a similar ring system exhibited significant antiinflammatory activity in a chronic inflammation model, pointing towards potential applications in inflammatory disorders (Kaminski et al., 1989).
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-18-12-11(13(21)17-14(18)22)19(15(24)16-12)7-9(20)8-23-10-5-3-2-4-6-10/h2-6,9,20H,7-8H2,1H3,(H,16,24)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHANQWERUNOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

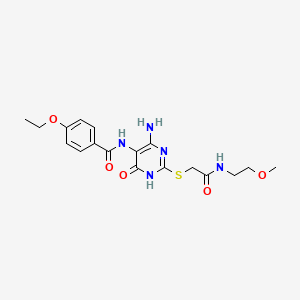
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)
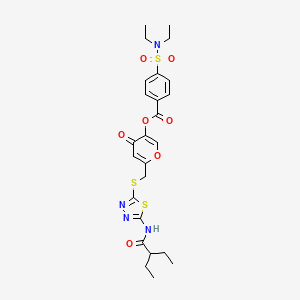
![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)

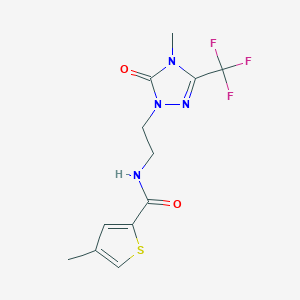
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)
